molecular formula C18H12Cl4Sn B14007344 Stannane, chlorotris(4-chlorophenyl)- CAS No. 1235-30-9

Stannane, chlorotris(4-chlorophenyl)-

Cat. No.: B14007344
CAS No.: 1235-30-9
M. Wt: 488.8 g/mol
InChI Key: YVPMSOFRDQQNMG-UHFFFAOYSA-M
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Description

Stannane, chlorotris(4-chlorophenyl)- (CAS 1235-30-9) is an organotin compound with the molecular formula C₁₈H₁₂Cl₄Sn and a molecular weight of 488.815 g/mol. It features a central tin atom bonded to three 4-chlorophenyl groups and one chloride ligand. This compound is synthesized via chlorination reactions, yielding high-purity crystalline solids after recrystallization . Notably, organotin compounds like this are scrutinized for environmental persistence and toxicity .

Properties

CAS No.

1235-30-9

Molecular Formula

C18H12Cl4Sn

Molecular Weight

488.8 g/mol

IUPAC Name

chloro-tris(4-chlorophenyl)stannane

InChI

InChI=1S/3C6H4Cl.ClH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*2-5H;1H;/q;;;;+1/p-1

InChI Key

YVPMSOFRDQQNMG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Grignard Reaction with Stannic Chloride

The most established and widely reported method for preparing stannane, chlorotris(4-chlorophenyl)- involves the reaction of stannic chloride (SnCl4) with 4-chlorophenylmagnesium bromide, a Grignard reagent. This method proceeds as follows:

  • Reagents and Molar Ratios : Stannic chloride and 4-chlorophenylmagnesium bromide are reacted in a 1:3 molar ratio to yield chlorotris(4-chlorophenyl)stannane. (Note: For tetra-substituted derivatives, a 1:4 ratio is used.)
  • Procedure : The Grignard reagent is prepared separately and then added to a solution of stannic chloride under anhydrous conditions. The reaction mixture is stirred and heated to promote substitution of chlorine atoms by 4-chlorophenyl groups on the tin center.
  • Reaction Conditions : The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference, at temperatures ranging from room temperature up to reflux conditions depending on the solvent used.
  • Isolation and Purification : After completion, the reaction mixture is quenched, and the product is extracted using organic solvents such as chloroform. Activated charcoal treatment and recrystallization from suitable solvents (e.g., 2-propanol) yield purified chlorotris(4-chlorophenyl)stannane as colorless crystals.

This method has been reported to provide yields around 60-70% for tetra-substituted analogues, with chlorotris(4-chlorophenyl)stannane yields expected to be comparable under optimized conditions.

Palladium-Catalyzed Coupling Reactions (Stille Coupling)

An alternative approach involves palladium-catalyzed coupling reactions, specifically the Stille reaction, which couples organostannanes with aryl halides:

  • Starting Materials : Organostannane precursors such as trimethylstannyl derivatives and aryl halides (e.g., 4-chloroiodobenzene).
  • Catalyst : Palladium complexes such as Pd(PPh3)2Cl2 are used as catalysts.
  • Reaction Medium : Typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
  • Conditions : Heating at approximately 80 °C under inert atmosphere for several hours.
  • Outcome : This method allows the formation of aryl-substituted stannanes, including chlorotris(4-chlorophenyl)stannane, via substitution of halides by aryl groups. Yields reported for related triaryl stannanes range from 60% to 89% depending on substrate and conditions.

One-Pot Procedures Using Liquid Ammonia and Irradiation

Recent advances have shown that one-pot synthesis methods can be employed:

  • Process : A mixture of chlorinated aromatic substrates (e.g., 1,3,5-trichlorobenzene) and Me3SnNa (trimethylstannyl sodium) is irradiated in liquid ammonia.
  • Post-Irradiation Treatment : After evaporation of ammonia, the residue is dissolved in DMF, and aryl halides and Pd catalysts are added to complete the coupling reaction.
  • Advantages : This method reduces the number of steps and can yield triaryl stannanes efficiently.
  • Yields : Isolated yields for triaryl stannanes using this method are reported around 60-76%.

Summary of Preparation Methods and Yields

Preparation Method Key Reagents/Conditions Yield (%) Notes
Grignard Reaction with Stannic Chloride SnCl4 + 4-chlorophenylmagnesium bromide (1:3) ~60-70 Requires inert atmosphere, purification by recrystallization
Palladium-Catalyzed Stille Coupling Organostannane + 4-chloroiodobenzene, Pd catalyst, DMF, 80 °C 60-89 Efficient for triaryl stannanes, catalyst Pd(PPh3)2Cl2
One-Pot Liquid Ammonia Irradiation Method Chlorinated aromatics + Me3SnNa, irradiation, Pd catalyst, DMF 60-76 Streamlined synthesis, suitable for triaryl stannanes

Structural and Analytical Data Supporting Preparation

  • The tin center in chlorotris(4-chlorophenyl)stannane exhibits a distorted tetrahedral geometry with bond angles influenced by steric effects of the 4-chlorophenyl substituents.
  • Sn–C bond lengths are approximately 2.11 Å, and Sn–Cl bond length is around 2.33 Å, consistent with literature values for similar organotin compounds.
  • Melting points for related tetra(4-chlorophenyl)tin compounds range from 354 K to 361 K, indicating purity and crystallinity achievable by the described methods.

Chemical Reactions Analysis

Types of Reactions

Stannane, chlorotris(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic chloride derivatives, while substitution reactions can produce various organotin compounds with different functional groups .

Scientific Research Applications

Stannane, chlorotris(4-chlorophenyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.

    Industry: It is utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of stannane, chlorotris(4-chlorophenyl)- involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as catalysis and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Research Findings and Data

Computational Studies :

  • DFT methods (PBE0-GD3BJ) accurately predict the solid-state geometry of hypercoordinated stannanes, aiding in rational design of tin-based catalysts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for chlorotris(4-chlorophenyl)stannane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves halogen exchange reactions using tin precursors (e.g., SnCl₄) and aryl Grignard or lithium reagents. For example, reacting SnCl₄ with 4-chlorophenylmagnesium bromide under anhydrous conditions at low temperatures (-78°C) can yield the target compound. Optimization includes controlling stoichiometry (3:1 aryl:Sn ratio), inert atmosphere (argon/nitrogen), and slow reagent addition to minimize side reactions. Post-synthesis purification via recrystallization (using toluene/hexane) or column chromatography (silica gel, non-polar eluents) is critical for purity .

Q. What spectroscopic techniques are most effective for characterizing chlorotris(4-chlorophenyl)stannane, and how do data interpretation challenges arise from its molecular structure?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify aryl group environments, but tin-proton coupling (e.g., ²JSn-H ~50-100 Hz) complicates splitting patterns. Use deuterated solvents (CDCl₃) and inverse-gated decoupling for clarity .
  • X-ray Crystallography : Resolves steric effects of bulky 4-chlorophenyl groups and confirms tetrahedral geometry around tin. Disorder in crystal lattices due to chlorine substituents requires high-resolution data (e.g., synchrotron sources) .
  • FTIR : Sn-Cl stretching (250-300 cm⁻¹) and Sn-C vibrations (400-500 cm⁻¹) validate bonding, but overlapping peaks with aryl C-Cl require deconvolution .

Advanced Research Questions

Q. How does the steric and electronic environment of chlorotris(4-chlorophenyl)stannane influence its reactivity in cross-coupling reactions compared to less substituted organotin compounds?

  • Methodological Answer : The bulky 4-chlorophenyl groups create steric hindrance, reducing reactivity in Stille couplings. Comparative studies with trimethyltin analogs show slower transmetallation rates (monitored via ¹⁹F NMR using fluorinated substrates). Electronic effects from electron-withdrawing Cl substituents decrease tin nucleophilicity, requiring stronger Lewis acid catalysts (e.g., Pd(PPh₃)₄ with CuI). Kinetic studies under pseudo-first-order conditions can quantify these effects .

Q. What methodologies are employed to resolve contradictions in reported reaction outcomes involving chlorotris(4-chlorophenyl)stannane, particularly in solvent or catalyst systems?

  • Methodological Answer : Contradictions often arise from trace moisture or oxygen. Rigorous solvent drying (e.g., molecular sieves for THF) and catalyst pre-activation (e.g., heating Pd(OAc)₂ with ligands) improve reproducibility. Design of Experiments (DoE) approaches systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. Cross-referencing with analogous tris(aryl)stannanes (e.g., triphenyltin chloride) isolates steric vs. electronic contributions .

Q. How can computational modeling (DFT, MD) predict the stability and decomposition pathways of chlorotris(4-chlorophenyl)stannane under thermal or photolytic stress?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for Sn-C and Sn-Cl bonds to identify weak points. Molecular Dynamics (MD) simulations at elevated temperatures (300-500 K) model decomposition into tin clusters and chlorinated aromatics. Experimental validation via TGA-MS (thermal gravimetric analysis with mass spectrometry) confirms predicted pathways .

Q. What strategies mitigate tin-centered toxicity and environmental persistence in applications of chlorotris(4-chlorophenyl)stannane?

  • Methodological Answer : Encapsulation in silica matrices or polymeric micelles reduces leaching. Biodegradability studies using soil microcosms (ISO 11266) assess breakdown products (e.g., SnO₂, chlorophenols). Alternative ligands (e.g., biodegradable carboxylates) are explored via ligand-exchange reactions monitored by ¹¹⁹Sn NMR .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data for chlorotris(4-chlorophenyl)stannane derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters often stem from polymorphic forms or solvent inclusion. High-pressure crystallization (e.g., using diamond anvil cells) or variable-temperature XRD distinguishes between phases. Hirshfeld surface analysis quantifies intermolecular interactions (Cl···Cl vs. CH···π) influencing packing .

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